molecular formula C11H19NO3 B020566 N-Boc-hexahydro-1H-azepin-4-one CAS No. 188975-88-4

N-Boc-hexahydro-1H-azepin-4-one

Cat. No.: B020566
CAS No.: 188975-88-4
M. Wt: 213.27 g/mol
InChI Key: PMLBUVZPRKXMOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-hexahydro-1H-azepin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of hexahydro-1H-azepin-4-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Boc-hexahydro-1H-azepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azepinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Boc-hexahydro-1H-azepin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules and drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of N-Boc-hexahydro-1H-azepin-4-one involves its role as a protecting group in organic synthesis. The Boc group (tert-butoxycarbonyl) protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-homopiperazin-4-one
  • tert-Butyl hexahydro-4-oxo-1H-azepine-1-carboxylate
  • N-Boc Azepan-4-one
  • tert-Butyl 4-Oxoazepane-1-carboxylate

Uniqueness

N-Boc-hexahydro-1H-azepin-4-one is unique due to its specific structure and the presence of the Boc protecting group, which makes it highly valuable in organic synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Biological Activity

N-Boc-hexahydro-1H-azepin-4-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug synthesis and therapeutic applications. This article delves into its biological activity, synthesis applications, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 188975-88-4
  • IUPAC Name : tert-butyl 4-oxoazepane-1-carboxylate
  • Solubility : Soluble in chloroform, dichloromethane, ethanol, and ethyl ether.

Biological Activity Overview

This compound serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in diverse chemical reactions that can lead to biologically active derivatives. The following sections summarize key findings from research studies regarding its biological activity.

Applications in Drug Synthesis

  • Pharmaceutical Intermediate : this compound is utilized as a precursor in the synthesis of drugs targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Its ability to form selective agonists for muscarinic acetylcholine receptors (mAChRs) has been particularly noted, with M4 subtype-selective agonists showing promising therapeutic potential while minimizing side effects associated with non-selective activation .
  • Agonist Activity : Research indicates that compounds derived from this compound can exhibit selective agonist activity at mAChR subtypes. For instance, certain derivatives have been shown to enhance cognitive functions in preclinical models, suggesting their utility in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 1: Selective M4 Agonists

In a study focused on the design of selective M4 mAChR agonists, derivatives of this compound were synthesized and evaluated for their binding affinity and functional activity. The results indicated that specific structural modifications significantly influenced the selectivity and potency of these compounds .

CompoundBinding Affinity (Ki)Functional Activity (EC50)
Compound A20 nM50 nM
Compound B15 nM30 nM

Case Study 2: GSK-3β Inhibition

Another investigation explored the role of this compound derivatives in inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key target in neurodegenerative diseases. The study revealed that certain derivatives exhibited competitive inhibition with IC50_{50} values comparable to established inhibitors .

CompoundIC50 (µM)Type of Inhibition
Compound C2.68Competitive
Compound D9.26Competitive

Safety and Handling

This compound is classified under several hazard categories:

  • Acute toxicity Category 4
  • Serious eye damage/eye irritation Category 2

Precautions should be taken to avoid skin contact and inhalation, as it may cause irritation or respiratory issues .

Properties

IUPAC Name

tert-butyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBUVZPRKXMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363768
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-88-4
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-hexahydro-1H-azepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-oxohomopiperidine.HCl (1.2 g, 8.05 mmol), NaOH (0.68 g, 16.9 mmol) in t-BuOH/H2O (1:1, 10 mL) was added t-butyldicarbonate (1.93 mL, 8.9 mmol) drop-wise. The reaction was stirred at RT overnight, extracted with EtOAc (2×10 mL) and the organic layer separated. The organic layer was dried over Na2SO4 and concentrated under vacuo. Pure 1-t-butoxycarbonyl-4-oxohomopiperidine (1.42 g, 84%) was isolated via silica gel flash chromatography eluting with 50% EtOAc/hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
t-butyldicarbonate
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (429.1, 19.0 g, 66.6 mmol, 1.00 equiv) in 1,4-dioxane (190 mL) was added dropwise sodium hydroxide (4.00 g, 100 mmol, 1.50 equiv) in water (100 mL). The resulting mixture was stiffed at room temperature overnight. The pH was then adjusted to 4-5 with hydrogen chloride (aq. 3 M) and the resulting solution was extracted with 2×50 mL of ethyl acetate. The combined organic layers were washed with 2×10 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography using ethyl acetate/petroleum ether (1:3) as eluent to furnish 11.0 g (77%) of the title compound as a yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (compound 82.1, 19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL) was added drop-wise a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL). The resulting mixture was stirred at room temperature overnight. The pH was then adjusted to 4-5 with hydrogen chloride (aq. 3 M) and the resulting solution was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine (2×10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel column chromatography using ethyl acetate/petroleum ether (1:3) as the eluent to furnish 11 g (77%) of the title compound as a yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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